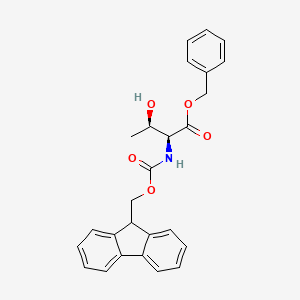

(2S,3R)-Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoate

説明

(2S,3R)-Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoate is an organic compound with significant applications in various fields of scientific research. It is characterized by its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, a benzyl ester, and a hydroxybutanoate moiety. This compound is often used in peptide synthesis and other organic synthesis processes due to its stability and reactivity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Protection of the amino group: The amino group is protected using the fluorenylmethoxycarbonyl (Fmoc) group.

Formation of the ester bond: The carboxylic acid group is esterified with benzyl alcohol to form the benzyl ester.

Hydroxylation: Introduction of the hydroxyl group at the appropriate position on the butanoate chain.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of automated peptide synthesizers and high-throughput purification techniques can enhance the efficiency of production.

化学反応の分析

Types of Reactions

(2S,3R)-Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The ester group can be reduced to form an alcohol.

Substitution: The Fmoc protecting group can be removed under basic conditions, allowing for further functionalization of the amino group.

Common Reagents and Conditions

Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Piperidine is commonly used to remove the Fmoc group.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of a primary or secondary alcohol.

Substitution: Formation of the free amine after Fmoc removal.

科学的研究の応用

(2S,3R)-Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoate has diverse applications in scientific research:

Chemistry: Used in the synthesis of peptides and other complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein folding.

Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.

作用機序

The mechanism of action of (2S,3R)-Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoate involves its ability to participate in various chemical reactions due to its functional groups. The Fmoc group provides stability and protection to the amino group, allowing for selective reactions at other sites. The benzyl ester can be hydrolyzed under acidic or basic conditions to release the free carboxylic acid. The hydroxyl group can engage in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.

類似化合物との比較

Similar Compounds

- (2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoic acid

- (2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-4-methylpentanoic acid

Uniqueness

(2S,3R)-Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoate is unique due to the presence of the benzyl ester group, which provides additional reactivity and potential for further functionalization compared to similar compounds. The combination of the Fmoc protecting group and the benzyl ester makes it particularly useful in peptide synthesis and other applications requiring selective protection and deprotection steps.

生物活性

(2S,3R)-Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoate, commonly referred to as Fmoc-Thr-Obzl, is a chiral compound that plays a significant role in organic synthesis and pharmaceutical applications. Its unique structure, which features a benzyl group, a hydroxybutanoate moiety, and a fluorenylmethoxycarbonyl (Fmoc) protecting group, enhances its biological activity and versatility in various chemical reactions.

- Molecular Formula : C26H25NO5

- Molecular Weight : 431.48 g/mol

- CAS Number : 73724-48-8

The compound's structure allows it to serve as a chiral building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.

Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research has indicated several potential therapeutic applications:

- Anticonvulsant Activity : Similar compounds have demonstrated anticonvulsant properties. For instance, C(2)-hydrocarbon N'-benzyl 2-amino acetamides have shown effective anticonvulsant activities, suggesting that this compound may exhibit similar effects .

- Histone Deacetylase (HDAC) Inhibition : The compound's structure is conducive to interactions with HDAC enzymes, which are critical in epigenetic regulation. Compounds with similar structures have been investigated for their ability to inhibit HDACs, potentially leading to applications in cancer therapy .

- Binding Affinity Studies : Interaction studies using various biological targets have utilized techniques such as surface plasmon resonance and isothermal titration calorimetry to determine the binding affinity of this compound. These studies help elucidate the mechanisms by which the compound may exert its biological effects .

Table 1: Comparative Analysis of Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| Benzyl 2-amino-3-hydroxybutanoate | C11H15NO3 | Lacks Fmoc protection; simpler structure. |

| L-serine benzyl ester | C11H13NO4 | Contains an ester instead of an amide; used in similar applications. |

| Benzyl 2-methylhydroxybutyrate | C12H16O3 | Similar hydroxybutyrate structure; different functional groups affecting reactivity. |

This table highlights the structural diversity among compounds related to this compound and their potential implications for biological activity.

Case Study: Anticancer Activity

A study focused on the anticancer properties of related compounds demonstrated that modifications in the amino acid side chains significantly influenced their effectiveness against various cancer cell lines. The study found that compounds with specific structural features exhibited enhanced cytotoxicity and selectivity for cancer cells over normal cells .

The mechanisms through which this compound exerts its biological effects may involve:

- Enzyme Inhibition : By acting as an inhibitor for enzymes like HDACs, this compound can alter gene expression profiles associated with cancer progression.

- Receptor Binding : The presence of specific functional groups allows for selective binding to receptors involved in neurotransmission and other cellular signaling pathways.

特性

IUPAC Name |

benzyl (2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO5/c1-17(28)24(25(29)31-15-18-9-3-2-4-10-18)27-26(30)32-16-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,17,23-24,28H,15-16H2,1H3,(H,27,30)/t17-,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQYIETDVEJEHCP-OSPHWJPCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OCC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80449438 | |

| Record name | (2S,3R)-Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80449438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73724-48-8 | |

| Record name | (2S,3R)-Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80449438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。